Miransertib's Mechanism of Action in PIK3A-Related Overgrowth Spectrum (PROS): An In-depth Technical Guide
Miransertib's Mechanism of Action in PIK3A-Related Overgrowth Spectrum (PROS): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PIK3CA-related overgrowth spectrum (PROS) is a group of rare disorders characterized by excessive tissue growth due to somatic activating mutations in the PIK3CA gene. These mutations lead to the hyperactivation of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway. Miransertib (formerly ARQ 092), a potent and selective allosteric pan-AKT inhibitor, has emerged as a promising therapeutic agent for PROS. This technical guide provides a comprehensive overview of Miransertib's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows.
The PI3K/AKT/mTOR Pathway in PROS
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In individuals with PROS, somatic mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, result in constitutive activation of the kinase.[1][2] This leads to the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT (also known as protein kinase B) to the plasma membrane, where it is activated through phosphorylation at two key sites: threonine 308 (T308) by phosphoinositide-dependent kinase 1 (PDK1) and serine 473 (S473) by mTOR complex 2 (mTORC2).[3]
Activated AKT then phosphorylates a multitude of downstream substrates, including proline-rich AKT substrate of 40 kDa (PRAS40), which in its unphosphorylated state inhibits mTORC1.[4][5] Phosphorylation of PRAS40 by AKT relieves this inhibition, leading to the activation of mTORC1 and subsequent phosphorylation of its downstream effectors, such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis, cell growth, and proliferation.[6] The dysregulation of this pathway is the molecular basis for the overgrowth phenotypes observed in PROS.[1][2]
Miransertib: A Pan-AKT Inhibitor
Miransertib is an orally available, selective, and allosteric pan-AKT inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3).[4][7] Its mechanism of action involves a dual inhibitory effect. Firstly, it binds to the inactive conformation of AKT, preventing its localization to the cell membrane and subsequent activation. Secondly, it binds to the active, phosphorylated form of AKT, directly inhibiting its kinase activity.[8] By targeting both the active and inactive forms, Miransertib effectively shuts down AKT signaling, thereby blocking the downstream effects of the hyperactive PI3K pathway in PROS.[6]
Quantitative Data
The following tables summarize the key quantitative data related to the in vitro and in vivo activity of Miransertib, as well as its clinical administration in PROS.
Table 1: In Vitro Inhibitory Activity of Miransertib
| Target | IC50 (nM) | Assay Conditions | Reference |
| AKT1 | 2.7 | Biochemical Assay | [4] |
| AKT2 | 14 | Biochemical Assay | [4] |
| AKT3 | 8.1 | Biochemical Assay | [4] |
| p-PRAS40 (T246) | 310 | Cell-based Assay (AN3CA cells) | [4] |
Table 2: Preclinical Pharmacokinetics of Miransertib
| Species | Oral Bioavailability (F%) | Half-life (t1/2, hours) | Cmax (ng/mL) | AUCinf (h·ng/mL) | Reference |
| Rat | 62 | 17 | 198 | 5496 | [4] |
| Monkey | 49 | 7 | 258 | 2960 | [4] |
Table 3: Clinical Dosing of Miransertib in PROS (MOSAIC Study)
| Dosing Regimen | Details | Reference |
| Starting Dose | 15 mg/m² once daily | [9][10] |
| Dose Escalation | Up to 25 mg/m² or 35 mg/m² once daily, based on tolerability | [9][11] |
| Administration | Orally, 1 hour before or 2 hours after a meal | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Miransertib.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Miransertib against AKT isoforms.
Materials:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes
-
GSK-3α as a substrate[12]
-
Miransertib
-
ATP
-
Kinase assay buffer[12]
-
Protein A-Sepharose beads[12]
-
Phospho-GSK-3α specific antibody[12]
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Microplate reader
Protocol:
-
Prepare a serial dilution of Miransertib in kinase assay buffer.
-
In a microplate, combine the recombinant AKT enzyme, GSK-3α substrate, and the various concentrations of Miransertib.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.[13]
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 1-4 hours).[12]
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
The amount of phosphorylated GSK-3α is quantified. This can be done by transferring the reaction mixture to a plate coated with an anti-GSK-3α antibody and then detecting the phosphorylated substrate with a specific anti-phospho-GSK-3α antibody.
-
Alternatively, the reaction products can be separated by SDS-PAGE, transferred to a membrane, and probed with the anti-phospho-GSK-3α antibody (Western blot).[12]
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of AKT Pathway Phosphorylation
Objective: To assess the effect of Miransertib on the phosphorylation of AKT and its downstream target PRAS40 in cells with PIK3CA mutations.
Materials:
-
PROS patient-derived cells or a suitable cell line with a known PIK3CA mutation (e.g., MCF7, AN3CA)[4][5]
-
Miransertib
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[14]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)[15]
-
Primary antibodies: anti-phospho-AKT (S473), anti-total-AKT, anti-phospho-PRAS40 (T246), anti-total-PRAS40, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture the selected cells to approximately 80% confluency.
-
Treat the cells with varying concentrations of Miransertib for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using the supplemented lysis buffer.[14]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST for 5 minutes each.[15]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again as in step 9.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Cell Proliferation Assay
Objective: To evaluate the anti-proliferative effect of Miransertib on cells with PIK3CA mutations.
Materials:
-
PROS patient-derived cells or a cell line with a PIK3CA mutation
-
Miransertib
-
Complete cell culture medium
-
Cell counting solution (e.g., trypan blue) or a viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Multi-well plates
-
Incubator
Protocol:
-
Seed the cells in a multi-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of Miransertib. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a defined period (e.g., 72 hours).
-
At the end of the incubation period, determine the number of viable cells. This can be done by:
-
Trypsinizing and counting the cells using a hemocytometer and trypan blue exclusion.
-
Using a colorimetric or luminescent viability assay according to the manufacturer's instructions.
-
-
Calculate the percentage of cell proliferation inhibition for each concentration of Miransertib relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the drug concentration.
Mandatory Visualizations
PI3K/AKT/mTOR Signaling Pathway in PROS
References
- 1. Cancer-Associated PIK3CA Mutations in Overgrowth Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. mesoscale.com [mesoscale.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Selectivity Studies and Free Energy Calculations of AKT Inhibitors [mdpi.com]
- 8. ern-ithaca.eu [ern-ithaca.eu]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Safety findings from the phase 1/2 MOSAIC study of miransertib for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. protocols.io [protocols.io]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
